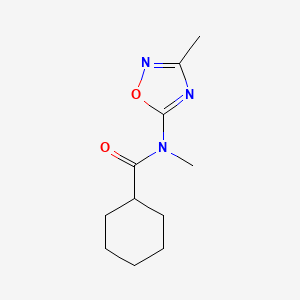
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound that features multiple functional groups, including a benzyloxycarbonyl group, a tert-butoxycarbonyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups through standard carbamate formation reactions. The pyrrolidine ring can be introduced via cyclization reactions, often using conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary widely, but often include key regulatory proteins and signaling pathways.
類似化合物との比較
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents or stereochemistry.
Other carbamate-protected amino acids: Compounds that feature carbamate protecting groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C21H28N2O7 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(3S)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-19(27)16-10-7-11-23(16)18(26)15(12-17(24)25)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,24,25)/t15-,16-/m0/s1 |
InChIキー |
MCCPEPMTBMAZAM-HOTGVXAUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)





![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)


